![molecular formula C14H11N3O3 B2660872 ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate CAS No. 338959-95-8](/img/structure/B2660872.png)
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, also known as CAY10566, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cyanoacrylates and is widely used in synthetic organic chemistry, medicinal chemistry, and biochemistry.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde to form ethyl 3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which is then reacted with ethyl cyanoacetate to form the final product.
Starting Materials
Ethyl acetoacetate, 4-cyanobenzaldehyde, Ethyl cyanoacetate, Sodium ethoxide, Acetic acid, Ethanol, Diethyl ethe
Reaction
Step 1: Dissolve ethyl acetoacetate in ethanol and add sodium ethoxide. Stir the mixture for 30 minutes at room temperature., Step 2: Add 4-cyanobenzaldehyde to the reaction mixture and stir for 2 hours at room temperature., Step 3: Add acetic acid to the reaction mixture and stir for 30 minutes at room temperature., Step 4: Add ethyl cyanoacetate to the reaction mixture and stir for 2 hours at room temperature., Step 5: Pour the reaction mixture into a separating funnel and extract with diethyl ether., Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the crude product., Step 8: Purify the crude product by column chromatography to obtain ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate as a yellow solid.
科学研究应用
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to exhibit potent inhibitory activity against various enzymes, including cathepsin K, caspase-1, and caspase-3. These enzymes are involved in the regulation of various biological processes, including inflammation, apoptosis, and bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of various diseases, including osteoporosis, arthritis, and cancer.
作用机制
The mechanism of action of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate involves the inhibition of enzyme activity by binding to the active site of the enzyme. The cyano and carbonyl groups of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate interact with the amino acid residues of the enzyme, thereby disrupting the enzyme-substrate interaction. This leads to the inhibition of enzyme activity and subsequent modulation of the biological process regulated by the enzyme.
生化和生理效应
Ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit potent inhibitory activity against cathepsin K, a lysosomal cysteine protease that is involved in bone resorption. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been proposed as a potential therapeutic agent for the treatment of osteoporosis. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has been shown to exhibit anti-inflammatory activity by inhibiting the activity of caspase-1, an enzyme involved in the production of pro-inflammatory cytokines. Therefore, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has potential applications in the treatment of various inflammatory diseases, including arthritis.
实验室实验的优点和局限性
One of the major advantages of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the biological processes regulated by these enzymes. However, one of the major limitations of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate is its low solubility in aqueous solutions, which makes it difficult to use in in vitro experiments. Additionally, ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate has not been extensively studied for its toxicity and pharmacokinetics, which limits its potential applications in vivo.
未来方向
There are several future directions for the study of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate. One potential direction is the development of more soluble analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate that can be used in in vitro experiments. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate, which will enable its potential applications in vivo. Furthermore, the potential therapeutic applications of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate in various diseases, including osteoporosis and arthritis, need to be further explored. Finally, the development of more potent and selective analogs of ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate may lead to the discovery of novel therapeutic agents for the treatment of various diseases.
属性
IUPAC Name |
ethyl (E)-3-cyano-4-(4-cyanoanilino)-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-2-20-14(19)13(18)11(8-16)9-17-12-5-3-10(7-15)4-6-12/h3-6,9,17H,2H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTWLJNJNIXKIW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/NC1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3E)-3-cyano-4-[(4-cyanophenyl)amino]-2-oxobut-3-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
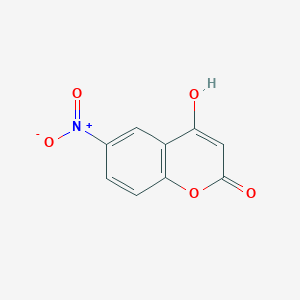
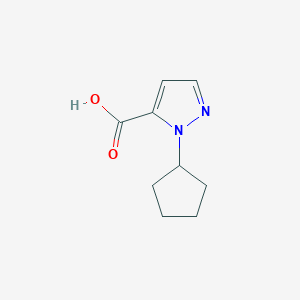
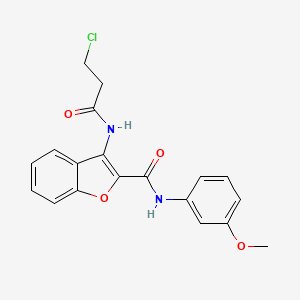
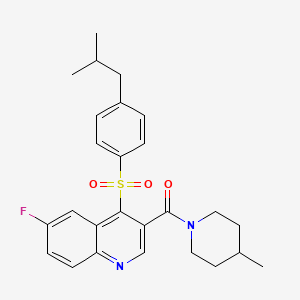
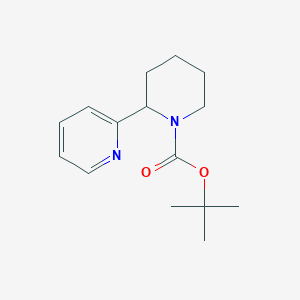
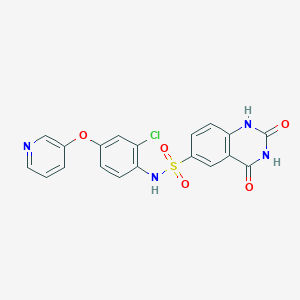
![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
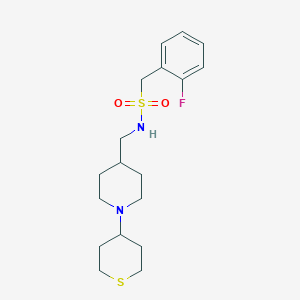
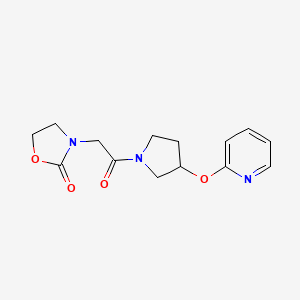
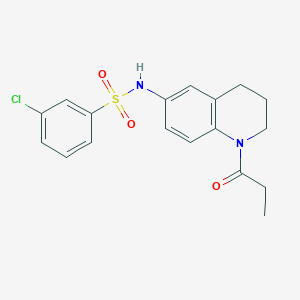
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)